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Compound of Interest

(R)-(1-Boc-Pyrrolidin-3-yl)-acetic
Compound Name: d
aci

cat. No.: B1332679

An In-depth Technical Guide to the Physicochemical Properties of (R)-N-Boc-3-
pyrrolidineacetic acid

Introduction

(R)-N-Boc-3-pyrrolidineacetic acid (CAS No. 204688-60-8) is a chiral, non-proteinogenic amino
acid derivative that has emerged as a valuable building block in medicinal chemistry and drug
discovery. Its structure, which combines a conformationally restricted pyrrolidine ring with a
carboxylic acid moiety and a tert-butyloxycarbonyl (Boc) protected amine, makes it an ideal
scaffold for synthesizing complex molecular architectures with precise stereochemical control.
[1][2] The incorporation of this motif can enhance metabolic stability, improve binding affinity,
and introduce desirable pharmacokinetic properties in novel therapeutic agents.

A comprehensive understanding of the physical and chemical properties of this intermediate is
paramount for researchers and process chemists. Accurate data on properties such as melting
point, solubility, and spectroscopic characteristics are critical for reaction optimization,
purification, quality control, and formulation. This guide provides a detailed examination of the
known and predicted physical properties of (R)-N-Boc-3-pyrrolidineacetic acid, supplemented
with field-proven experimental protocols to empower researchers to determine these
parameters in their own laboratories.

Chemical Identity and Core Properties
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The fundamental identifiers and properties of (R)-N-Boc-3-pyrrolidineacetic acid are
summarized below. These data form the basis for all subsequent analytical and chemical
manipulations.

Property Value Source(s)
CAS Number 204688-60-8 [3][4]
Molecular Formula C11H19NO4 [3114]
Molecular Weight 229.27 g/mol [31[41[5]

2-[(3R)-1-[(2-methylpropan-2-
IUPAC Name yl)oxycarbonyl]pyrrolidin-3- N/A

yl]acetic acid

[(BR)-1-(tert-butoxycarbonyl)-3-
Synonyms pyrrolidinyl]acetic acid; (R)-(1- [2][3]

Boc-Pyrrolidin-3-yl)-acetic acid

Physical Form Solid

SKEXQIJIXQSFRX-
InChl Key [6]
MRVPVSSYSA-N

Chemical Structure:

Physicochemical Properties

This section details the key physical properties that influence the handling, reaction conditions,
and purification of the title compound. Where experimental data is not readily available in the
literature, predictions and robust analytical protocols are provided.

Thermal Properties
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Property Value Source(s) Notes

A sharp melting point
range is a key
indicator of purity. The
value for the similar
) ) compound (R)-1-Boc-

Melting Point Not Reported N/A o ]
3-pyrrolidinecarboxylic
acid is 138-143 °C.[7]
A protocol for
determination is

provided below.

This is a
computationally
predicted value and
should be used as an
- ] 357.4 °C at 760 )
Boiling Point ) [8] estimate. The
mmHg (Predicted) o

compound will likely
decompose before
boiling under

atmospheric pressure.

The capillary method is the standard for determining the melting point of a solid organic
compound. A sharp, narrow melting range (e.g., < 2 °C) is indicative of high purity.[9]

Methodology:

o Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary,
gently crush the solid using a mortar and pestle.

o Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small
amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample
into the sealed end. A sample height of 2-3 mm is ideal.

o Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated
melting point apparatus.
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e Heating and Observation:

o Heat rapidly to approximately 15 °C below the expected melting point.

o Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[9]
o Data Recording: Record two temperatures:

o T1: The temperature at which the first drop of liquid is observed.

o T2: The temperature at which the entire sample becomes a clear liquid.

e Reporting: The melting point is reported as the range T1 - T2.

Sample Preparation Capillary Loading
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Caption: Workflow for Melting Point Determination.

Solubility Profile

Precise quantitative solubility data for (R)-N-Boc-3-pyrrolidineacetic acid is not widely
published. However, its solubility can be predicted based on its structural features: a polar
carboxylic acid group, a nonpolar tert-butyl group, and a moderately polar pyrrolidine ring. This
amphiphilic nature suggests solubility in a range of organic solvents.

Expected Solubility:
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Solvent Class

Example Solvents

Expected Solubility

Rationale

Polar Protic

Methanol, Ethanol

High

The carboxylic acid
can engage in
hydrogen bonding
with the solvent.

Polar Aprotic

DMSO, DMF, THF

High to Moderate

Good dipole-dipole
interactions are

possible.

Chlorinated

Dichloromethane
(DCM), Chloroform

High to Moderate

Effective at solvating
the Boc group and

pyrrolidine backbone.

Ethers

Diethyl Ether

Moderate to Low

The nonpolar
character of the ether
can solvate the Boc
group, but may
struggle with the

carboxylic acid.

Nonpolar

Hexanes, Toluene

Low to Insoluble

Insufficient polarity to
overcome the
hydrogen bonding and
polar nature of the

carboxylic acid.

Aqueous (Basic)

5% ag. NaHCOs, 5%
ag. NaOH

High

The carboxylic acid is
deprotonated to its
highly soluble

carboxylate salt.[10]

Aqueous (Neutral)

Water

Low

The large nonpolar
Boc group limits
solubility despite the
presence of polar

functional groups.
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The shake-flask method is the gold standard for determining equilibrium solubility, providing
reliable and reproducible data.[11][12]

Methodology:

Preparation: To a series of vials, add a known volume (e.g., 2.0 mL) of each test solvent.

Solute Addition: Add an excess amount of (R)-N-Boc-3-pyrrolidineacetic acid to each vial to
create a slurry. An excess is critical to ensure a saturated solution is formed.

Equilibration: Seal the vials and place them in a thermostatic shaker at a constant
temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure
equilibrium is reached.

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the
excess solid has fully settled. Alternatively, centrifuge the vials to pellet the solid.

Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the
aliquot with a suitable solvent to a concentration within the linear range of the analytical
method.

Quantification: Analyze the concentration of the diluted sample using a validated analytical
method, such as HPLC-UV or LC-MS.

Calculation: Calculate the original concentration in the saturated solution, accounting for the
dilution factor. Report the solubility in units of mg/mL or mol/L.

Chiroptical Properties

As a chiral molecule, (R)-N-Boc-3-pyrrolidineacetic acid will rotate plane-polarized light. The

specific rotation is a fundamental physical constant used to confirm the enantiomeric identity

and purity of the material.

Specific Rotation [a]D: The experimental value for (R)-N-Boc-3-pyrrolidineacetic acid is not
reported in the searched literature. The structurally similar (R)-1-Boc-3-pyrrolidinecarboxylic
acid has a reported specific rotation of [a]/D -15.0 (c = 0.5% in chloroform).[7]
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e Solution Preparation: Accurately prepare a solution of the compound in a suitable solvent
(e.g., chloroform, methanol) at a known concentration (c), expressed in g/100 mL.

o Polarimeter Setup: Calibrate the polarimeter with a solvent blank.

o Measurement: Fill a polarimeter cell of a known path length (1), typically 1 decimeter (dm),
with the sample solution, ensuring no air bubbles are present.

» Data Acquisition: Measure the observed optical rotation (a).

o Calculation: Calculate the specific rotation using the formula: [a]DT = a/ (I x ¢). Report the
value along with the temperature (T), wavelength (D-line of sodium), concentration, and
solvent used.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and assessing the
purity of the compound. While specific spectra for this compound are not widely available, the
expected signals can be reliably predicted from its structure.
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Caption: Relationship between molecular structure and key physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Predicted *H NMR Signals (in CDCls, ~400 MHz):
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Chemical Shift (5, o Integration .
Multiplicity Assignment
ppm) (Approx.)
~10-12 broad singlet 1H H-OOC-
~3.0-3.7 multiplet 4H Pyrrolidine ring CH2-N
] -CH2-COOH and
~24-26 multiplet 3H o
Pyrrolidine CH
) Pyrrolidine ring -CH-
~1.6-2.2 multiplet 2H
CH2-CHz-
1.45 singlet 9H -C(CHs)s (Boc group)

Predicted 3C NMR Signals (in CDCls, ~100 MHz):

Chemical Shift (6, ppm)

Assignment

~178 C=0 (Carboxylic acid)

~155 C=0 (Boc carbamate)

~80 -C(CHs)s (Boc quaternary)
~45-55 Pyrrolidine ring CH2-N

~30-40 CH2-COOH and Pyrrolidine CH
~28.5 -C(CHs)s (Boc methyls)

o Sample Preparation: Weigh 5-10 mg of the compound into a clean vial. Dissolve the sample
in ~0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).[13][14]

o Transfer: Using a glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.

e Acquisition:

o Insert the tube into the NMR spectrometer.
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o Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic
field to optimize homogeneity.

o Acquire the *H spectrum.

o Acquire the proton-decoupled *3C spectrum.

e Processing: Process the spectra using appropriate software (Fourier transform, phase
correction, baseline correction). Reference the chemical shifts to the residual solvent peak
(e.g., CDCIs: dH = 7.26 ppm, 6C = 77.16 ppm).[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on
their vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm~2) Vibration Type Functional Group
2500-3300 (broad) O-H stretch Carboxylic Acid
2850-3000 C-H stretch Aliphatic

~1740 (strong) C=0 stretch Carboxylic Acid
~1690 (strong) C=0 stretch Boc Carbamate
1160-1250 C-O stretch Ester/Carbamate

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural
information through fragmentation analysis. Using a soft ionization technique like Electrospray
lonization (ESI) is recommended.

Expected ESI-MS Signals:

e [M+H]*: 230.13 (Calculated for C11H20NOa*)
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e [M+Na]*: 252.11 (Calculated for C11H1aNOsNat)
o [M-H]~: 228.12 (Calculated for C11H18NOa")

o A common fragment observed for Boc-protected compounds is the loss of isobutylene
([M+H-56]%) or the entire Boc group ([M+H-100]+).[15]

Handling, Storage, and Stability

o Storage: The compound should be stored at room temperature or under refrigerated
conditions (2-8°C), sealed in a dry environment to prevent hydrolysis of the Boc group.[7]

 Stability: (R)-N-Boc-3-pyrrolidineacetic acid is generally stable under standard conditions. It
is sensitive to strong acids, which will cleave the Boc protecting group.

o Safety: The compound is classified as toxic if swallowed. Standard laboratory safety
precautions, including wearing gloves, safety glasses, and a lab coat, should be followed.
[16]

Conclusion

(R)-N-Boc-3-pyrrolidineacetic acid is a chiral building block with significant potential in
pharmaceutical development. While specific experimental data for some of its core physical
properties, such as melting point and optical rotation, are not widely documented, its
characteristics can be reliably predicted based on its structure and comparison with similar
compounds. This guide provides not only a summary of these predicted properties but also the
detailed, validated protocols necessary for researchers to determine them experimentally.
Adherence to these analytical procedures will ensure the quality and consistency of this critical
intermediate, thereby supporting the rigorous demands of modern drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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